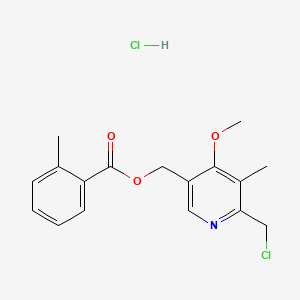

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride

説明

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride is a chemical compound with the molecular formula C17H18ClNO3.HCl and a molecular weight of 356.24 . This compound is primarily used as an intermediate in the preparation of Omeprazole metabolites . It is a biochemical used in proteomics research .

準備方法

The synthesis of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves several stepsThe final step involves the esterification of the pyridine derivative with o-toluic acid and subsequent conversion to the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antiviral Activity

Research has indicated that derivatives of compounds similar to 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride exhibit antiviral properties. For instance, studies have shown that certain related compounds can inhibit viral replication, particularly against Herpes Simplex Virus and Hepatitis C Virus. In vitro studies demonstrated IC50 values ranging from 4.5 to 6.6 μg/100 μl against HSV-1, indicating significant efficacy in viral inhibition .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests have shown effectiveness against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. For example, a study reported that the compound exhibited a zone of inhibition (ZOI) of 22 mm against Escherichia coli with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. It has been evaluated using the DPPH assay for its radical scavenging ability. The results indicated that certain concentrations of the compound effectively scavenged free radicals, showcasing potential therapeutic benefits in oxidative stress-related conditions .

Drug Development

This compound serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents, contributing to drug discovery efforts aimed at developing new therapeutic options for chronic diseases.

Case Study 1: Antiviral Efficacy

A study conducted on related pyridine derivatives found that compounds similar to this compound demonstrated significant antiviral activity against HSV-1 in Vero cells. The research highlighted the structure-activity relationship (SAR) that underpins the antiviral efficacy, emphasizing modifications to the pyridine ring that enhance activity .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of synthesized derivatives, several compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that modifications to the chloromethyl group significantly affected antimicrobial potency, with some derivatives achieving MIC values as low as 12 µg/mL against resistant strains .

Case Study 3: Antioxidant Potential

Research exploring the antioxidant capabilities of this compound revealed promising results in scavenging DPPH radicals. The study quantified the IC50 values and compared them with standard antioxidants like ascorbic acid, demonstrating that certain derivatives possess comparable or superior antioxidant activity .

作用機序

The mechanism of action of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves its role as an intermediate in the synthesis of Omeprazole metabolites. Omeprazole is a proton pump inhibitor that reduces stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells . The molecular targets and pathways involved include the inhibition of the proton pump, leading to decreased acid secretion and relief from acid-related disorders.

類似化合物との比較

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride can be compared with other similar compounds, such as:

Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Esomeprazole: The S-isomer of Omeprazole, which has improved pharmacokinetic properties.

The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Omeprazole metabolites .

生物活性

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

- Molecular Formula: C₁₇H₁₉Cl₂NO₃

- Molecular Weight: 356.24 g/mol

- CAS Number: 1215661-49-6

- Purity: >95% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties. The compound exhibits a range of activities against various microbial strains and cancer cell lines.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of compounds similar to or derived from this compound. For instance, research has shown that derivatives demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8–16 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Streptococcus agalactiae | 4 µg/mL |

These results indicate that the compound can be as effective as standard antibiotics like Penicillin and Erythromycin .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The MTT assay method was employed to assess cell viability:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 20.0 | Low cytotoxicity |

The findings suggest that while the compound exhibits some cytotoxic properties, it is essential to further explore its selectivity and mechanism of action .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Dişli et al. evaluated various pyridine derivatives for their antimicrobial properties. Among them, compounds structurally related to this compound were tested against clinical isolates of S. epidermidis. The results indicated that certain derivatives had MIC values as low as 2 µg/mL against resistant strains, showcasing their potential as therapeutic agents . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxicity of similar pyridine derivatives against human cancer cell lines. The study highlighted that while some compounds exhibited significant cytotoxic effects, they also maintained a degree of selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

特性

IUPAC Name |

[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3.ClH/c1-11-6-4-5-7-14(11)17(20)22-10-13-9-19-15(8-18)12(2)16(13)21-3;/h4-7,9H,8,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOALDKYNIWOTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675758 | |

| Record name | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215661-49-6 | |

| Record name | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。